Conjugate Acid pKa: Electronic Effects of Substituents
The basicity of the aniline nitrogen directly influences nucleophilicity, protonation state under reaction conditions, and solubility in acidic media. The reported pKa of the anilinium ion for 2,6-dimethylaniline is 3.89 (25 °C) and for 3,5-dimethoxyaniline is 3.86 (25 °C) . In 3,5-dimethoxy-2,6-dimethylaniline, the opposing electronic effects of the electron-donating methyl and methoxy groups and the electron-withdrawing inductive effect of the methoxy oxygens converge to produce a conjugate-acid pKa predicted in the range 3.8–4.0 [1]. The quantitative consequence is that the target compound exhibits a slightly weaker base strength than aniline itself (pKa ≈ 4.6) but comparable to its mono-substituted analogs, making it suitable for reactions requiring a weakly basic aniline that remains unprotonated in mildly acidic aqueous-organic media.
| Evidence Dimension | Conjugate-acid pKa (measure of amine basicity) |
|---|---|
| Target Compound Data | Estimated pKa ≈ 3.8–4.0 (anilinium ion, 25 °C) |
| Comparator Or Baseline | 2,6-Dimethylaniline pKa = 3.89; 3,5-Dimethoxyaniline pKa = 3.86 |
| Quantified Difference | ΔpKa ≤ 0.1 units relative to the two closest analogs |
| Conditions | Aqueous solution, 25 °C (comparator data); target value is predicted via Hammett-type additivity [1] |
Why This Matters
Procurement decisions based solely on the amine‘s basicity cannot distinguish these three compounds, confirming that pKa is not a differentiating selection criterion and that users must rely on reactivity and regioselectivity evidence.
- [1] Bryson A. The Effects of m-Substituents on the pKa Values of Anilines, and on the Stretching Frequencies of the N-H Bonds. J. Am. Chem. Soc. 1960, 82, 4871–4875 (basis for Hammett additivity in aniline pKa prediction). View Source
